2,2-Dichlorooctanal

Description

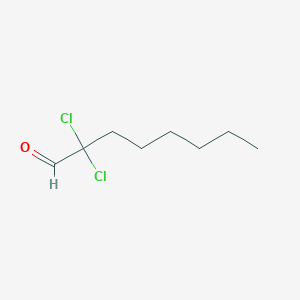

2,2-Dichlorooctanal is a chlorinated aldehyde with the molecular formula C₈H₁₄Cl₂O, featuring two chlorine atoms substituted at the second carbon of an octanal chain. This compound is structurally characterized by a linear eight-carbon backbone with a terminal aldehyde group (-CHO) and dichlorination at the α-carbon. Chlorinated aldehydes like this compound are typically intermediates in organic synthesis, serving as precursors for agrochemicals, pharmaceuticals, or polymer additives.

Properties

IUPAC Name |

2,2-dichlorooctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2O/c1-2-3-4-5-6-8(9,10)7-11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVHNFBPILFQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369174 | |

| Record name | 2,2-dichlorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50735-74-5 | |

| Record name | 2,2-dichlorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichlorooctanal can be synthesized through the chlorination of octanal. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, where chlorine radicals substitute hydrogen atoms on the second carbon of the octanal chain, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The process typically includes steps such as:

- Chlorination of octanal in the presence of a catalyst.

- Separation and purification of the product using distillation or other separation techniques.

- Quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorooctanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2-Dichlorooctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2,2-Dichlorooctanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can lead to the formation of 2-hydroxy-2-octanal.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed:

Oxidation: 2,2-Dichlorooctanoic acid.

Reduction: 2,2-Dichlorooctanol.

Substitution: 2-Hydroxy-2-octanal.

Scientific Research Applications

2,2-Dichlorooctanal (C8H14Cl2O) is a chlorinated aldehyde featuring two chlorine atoms on the second carbon of an octanal chain, influencing its chemical and biological activities . It has a molecular weight of 195.10 g/mol, a melting point of -2 °C, and a boiling point of 220 °C. It is soluble in organic solvents but less so in water.

Scientific Research Applications

This compound serves as a versatile intermediate in scientific research, with applications spanning chemistry, biology, medicine, and industry:

- Chemistry It is used in synthesizing other organic compounds, particularly in developing pharmaceuticals and agrochemicals.

- Biology Studies have explored its potential as a biochemical probe to investigate enzyme-catalyzed reactions involving aldehydes.

- Medicine Research is ongoing to evaluate its potential as a precursor for synthesizing bioactive molecules with therapeutic properties.

- Industry It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

This compound has potential applications in pharmaceuticals and agriculture, especially regarding antimicrobial and cytotoxic activities.

Case Studies

- Antibacterial Efficacy Study Derivatives of this compound have been synthesized and evaluated for antibacterial properties against resistant bacterial strains. Certain derivatives exhibited enhanced potency against multi-drug resistant strains, suggesting potential for developing new antibiotics.

- Cancer Cell Line Evaluation Studies have investigated the effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity toward malignant cells while sparing normal cells, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2,2-Dichlorooctanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes that catalyze aldehyde transformations, affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Comparison

Key Observations:

Chlorination Impact : The addition of a second chlorine atom at the α-carbon (as in this compound vs. 2-chlorooctanal) increases molecular weight and density while reducing volatility due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Functional Group Influence: The aldehyde group in this compound confers higher reactivity compared to carboxylic acids (e.g., 2,2-dichlorooctadecanoic acid), making it more susceptible to nucleophilic addition or oxidation reactions .

Chain Length Effects: Longer carbon chains (e.g., octadecanoic acid derivatives) exhibit higher melting points and lower solubility in polar solvents, whereas shorter chains (e.g., octanal derivatives) remain liquid at room temperature .

Toxicity and Environmental Impact

For example:

- 1,2-Dichloroethane (CAS 107-06-2) is a known carcinogen, and its toxicological screening involved 687 studies .

- Dichloromethane (CAS 75-09-2) exhibits neurotoxic and hepatotoxic effects, as noted in its safety data sheet . Extrapolating from these, this compound may require stringent handling protocols to mitigate risks of respiratory or dermal exposure.

Biological Activity

2,2-Dichlorooctanal is a chlorinated aldehyde with the molecular formula CHClO. Its structure features two chlorine atoms attached to the second carbon of an octanal chain, which influences its biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals and agriculture, particularly in antimicrobial and cytotoxic activities.

- Molecular Weight : 195.10 g/mol

- Melting Point : -2 °C

- Boiling Point : 220 °C

- Solubility : Soluble in organic solvents but less soluble in water.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated a broad spectrum of antibacterial activity, comparable to commonly used antibiotics like ampicillin and rifampicin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Enterococcus faecalis | 0.25 µg/mL |

| Mycobacterium smegmatis | 1 µg/mL |

These findings suggest that the introduction of halogen atoms into organic compounds can enhance their antimicrobial efficacy, a property that is particularly valuable in drug development .

Cytotoxicity

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cell lines. The compound was assessed for viability against various cancerous and non-cancerous cell lines. Results indicated that while it exhibited cytotoxicity towards certain cancer cells, it showed minimal toxicity towards primary mammalian cells, suggesting a potential therapeutic window for its use in cancer treatment.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |

| Primary Porcine Macrophages | >100 | Low toxicity |

The biological activity of this compound can be attributed to its ability to interact with cellular components such as membranes and proteins. The presence of chlorine atoms enhances lipophilicity, allowing for better membrane penetration and disruption of cellular functions. Additionally, it may induce oxidative stress within bacterial cells, leading to cell death .

Case Studies

- Antibacterial Efficacy Study : A recent study focused on synthesizing derivatives of this compound and evaluating their antibacterial properties against resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced potency against multi-drug resistant strains, highlighting the potential for developing new antibiotics from this compound .

- Cancer Cell Line Evaluation : In another study, researchers investigated the effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity toward malignant cells while sparing normal cells, suggesting its potential as a lead compound for anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.